molecular formula C18H17N5O5S B10958744 N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10958744
M. Wt: 415.4 g/mol
InChI Key: BMXUZXJNOUPWOB-UHFFFAOYSA-N
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Description

N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core linked to a pyrazole ring and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a benzamide derivative, followed by the introduction of the pyrazole ring through a cyclization reaction. The methylsulfamoyl group is then introduced via sulfonation and subsequent methylation reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the various steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can introduce carboxylic acid or aldehyde groups.

Scientific Research Applications

N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfamoyl group can enhance the compound’s solubility and bioavailability, improving its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(methylsulfamoyl)phenyl]-2-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    N-[4-(methylsulfamoyl)phenyl]-2-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of other compounds. Additionally, the combination of the pyrazole ring and the methylsulfamoyl group provides unique properties that can be exploited in different applications.

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H17N5O5S/c1-19-29(27,28)16-8-6-14(7-9-16)21-18(24)17-5-3-2-4-13(17)11-22-12-15(10-20-22)23(25)26/h2-10,12,19H,11H2,1H3,(H,21,24)

InChI Key

BMXUZXJNOUPWOB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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